NNRTIs-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NNRTIs-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV’s genetic material . This compound is part of a class of antiretroviral drugs that play a significant role in highly active antiretroviral therapy (HAART) for managing HIV/AIDS .
准备方法
The synthesis of NNRTIs-IN-3 involves multiple steps, typically starting with the preparation of a bicyclic core structure. This core is then modified with various functional groups to enhance its activity and solubility . The synthetic routes often involve reactions such as nucleophilic substitution, cyclization, and functional group modifications. Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
化学反应分析
NNRTIs-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which replace existing functional groups with new ones.
Cyclization: This reaction forms the bicyclic core structure essential for the compound’s activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted analogs .
科学研究应用
NNRTIs-IN-3 has a wide range of scientific research applications, including:
作用机制
NNRTIs-IN-3 exerts its effects by binding to a specific allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind . This binding induces a conformational change in the enzyme, inhibiting its activity and preventing the replication of HIV’s genetic material . The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication .
相似化合物的比较
NNRTIs-IN-3 is compared with other NNRTIs such as nevirapine, delavirdine, efavirenz, etravirine, and rilpivirine . While all these compounds inhibit reverse transcriptase, this compound is unique due to its specific binding affinity and resistance profile . It has shown improved solubility and activity against resistant strains of HIV compared to some first-generation NNRTIs .
Similar compounds include:
Nevirapine: First-generation NNRTI with a lower genetic barrier to resistance.
Delavirdine: Another first-generation NNRTI with similar limitations.
Efavirenz: Known for its central nervous system side effects.
Etravirine: Second-generation NNRTI with improved resistance profile.
Rilpivirine: Another second-generation NNRTI with enhanced solubility and activity.
This compound stands out due to its enhanced physicochemical properties and efficacy against resistant strains .
属性
分子式 |
C17H20ClN5O |
---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
2-azaspiro[3.3]heptan-2-yl-[5-chloro-2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone |
InChI |
InChI=1S/C17H20ClN5O/c1-22-15(20-11-21-22)8-19-14-4-3-12(18)7-13(14)16(24)23-9-17(10-23)5-2-6-17/h3-4,7,11,19H,2,5-6,8-10H2,1H3 |
InChI 键 |
UVLIKOJNXFXFBX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)CNC2=C(C=C(C=C2)Cl)C(=O)N3CC4(C3)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。